

An In-depth Technical Guide to the Stereochemistry of DL-Methionine Derivatives

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Compound of Interest

Compound Name: Z-DL-Met-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of DL-methionine and its derivatives, focusing on its implications in research and pharmaceutical development. The document details the metabolic and functional differences between D- and L-isomers, outlines advanced analytical techniques for their separation and identification, and explores their roles in cellular signaling pathways.

Introduction to Methionine Stereochemistry

Methionine, a sulfur-containing essential amino acid, is a chiral molecule existing in two non-superimposable mirror-image forms, or enantiomers: L-methionine and D-methionine[1]. While L-methionine is the naturally occurring and biologically active form incorporated into proteins, the synthetic production of methionine typically results in a 50:50 racemic mixture known as DL-methionine[2]. The distinct three-dimensional arrangement of these stereoisomers dictates their interaction with chiral biological systems, such as enzymes and receptors, leading to significant differences in their metabolic fate, biological activity, and pharmacological profiles. Understanding and controlling the stereochemistry of methionine derivatives is therefore a critical aspect of drug discovery and development, influencing everything from target binding and efficacy to pharmacokinetics and safety[3].

Biological Significance and Metabolic Fate of Methionine Enantiomers

Only L-amino acids are directly incorporated into proteins during synthesis[2]. The D-enantiomer of methionine, however, is not inert. In many organisms, including poultry and pigs, D-methionine can be efficiently converted into its L-form through a two-step enzymatic process involving D-amino acid oxidase (DAAO) and a transaminase, primarily in the liver and kidneys[2][4]. This conversion allows DL-methionine to be an effective nutritional supplement in animal feed, often demonstrating bioefficacy comparable to pure L-methionine[2][4][5].

However, in humans, the utilization of D-methionine is less efficient[1][6]. Studies have shown that ingestion of D-methionine leads to significantly higher plasma levels and urinary excretion of the D-isomer compared to the L-isomer, indicating poorer metabolic conversion and utilization[6][7]. This inefficiency can have direct implications for drug development, where a specific stereoisomer may be responsible for the desired therapeutic effect while the other could be inactive, less active, or contribute to off-target effects or toxicity[3]. For instance, in studies on chicks fed crystalline amino acid diets, the L-isomer of methionine showed superior growth-promoting efficacy compared to the D-isomer[8].

Quantitative Data on Stereoisomer Differentiation

The effective analysis of methionine enantiomers relies on robust analytical techniques capable of resolving and quantifying each stereoisomer. The choice of method often depends on the sample matrix and the required sensitivity.

Technique	Chiral Selector / Derivatizing Agent	Key Separation Parameters	Detection Limit (Methionine)	Reference
Chiral HPLC	Isopropylcarbamate cyclofructan 6 CSP	Mobile Phase: Methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v)	UV: 11 µg/mL	[9]
Chiral HPLC	Crownpak CR-I (+) CSP (Supercritical Fluid Chromatography)	Mobile Phase: CO ₂ /Methanol with additive	Not specified, but retention times < 3 min	[10]
GC-MS	(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (derivatizing agent)	Diastereomer separation on a non-chiral column after derivatization.	Quantification in 50 µL of rat plasma.	[11]
¹⁹ F NMR	(R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) (derivatizing agent)	Large chemical shift differences (ΔΔδ) between diastereomers.	Not specified, but allows for accurate determination of diastereomeric ratio.	[12]
¹⁹ F NMR	Chiral ¹⁹ F NMR tag with NHS group	Broad chemical shift range (ΔΔδ) between -1.13 to 1.68 ppm.	Not specified, enables simultaneous discrimination and quantification.	[13][14]

Experimental Protocols for Stereochemical Analysis

Detailed methodologies are crucial for the accurate and reproducible analysis of methionine derivatives. Below are protocols for key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of methionine using a chiral stationary phase (CSP).

Protocol based on Hroboňová et al. (2015):[\[9\]](#)

- **Chromatographic System:** An HPLC system equipped with a pump, autosampler, column thermostat, and UV, polarimetric, and circular dichroism detectors.
- **Chiral Stationary Phase:** Isopropylcarbamate cyclofructan 6 chiral stationary phase.
- **Mobile Phase:** Prepare a mobile phase consisting of methanol/acetonitrile/acetic acid/triethylamine in a volumetric ratio of 75/25/0.3/0.2. Filter and degas the mobile phase before use.
- **Sample Preparation:** Dissolve the DL-methionine sample in the mobile phase to a known concentration (e.g., in the range of 50-500 µg/mL).
- **Chromatographic Conditions:**
 - Set the flow rate to 1.0 mL/min.
 - Maintain the column temperature at 25°C.
 - Set the UV detector to an appropriate wavelength for detection.
- **Injection and Data Analysis:** Inject the sample onto the column. Identify and quantify the enantiomers based on their retention times and peak areas, comparing them to pure enantiomeric standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the stereoisomers of methionine in a biological matrix (e.g., plasma) by converting them into diastereomers.

Protocol based on Hasegawa et al. (2005):[\[11\]](#)

- Internal Standard: Use DL-[$^2\text{H}_7$]Methionine as an internal standard.
- Sample Extraction:
 - To 50 μL of plasma, add the internal standard.
 - Purify the amino acids using a cation-exchange solid-phase extraction cartridge (e.g., BondElut SCX).
- Derivatization (Formation of Diastereomers):
 - Esterification: React the purified amino acids with methanolic HCl to form the methyl esters.
 - Acylation: Subsequently, perform N-acylation by reacting the methyl esters with an optically active derivatizing agent, (+)- α -methoxy- α -trifluoromethylphenylacetyl chloride, to form diastereomeric amides.
- GC-MS Analysis:
 - Column: Use a suitable capillary column (e.g., DB-5).
 - Injection: Inject the derivatized sample into the GC-MS system.
 - Ionization: Use chemical ionization (CI) mode.
 - Detection: Perform quantification using selected-ion monitoring (SIM) of the molecular-related ions of the diastereomers.
- Quantification: Calculate the concentration of D- and L-methionine based on the peak area ratios relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To discriminate between enantiomers of amino acids using a chiral derivatizing agent and ^{19}F NMR.

Protocol based on Li et al. (2022):[\[13\]](#)

- Chiral Derivatizing Agent: Utilize a chiral ^{19}F NMR tag containing an amino-reactive N-hydroxysuccinimide (NHS) group.
- Sample Preparation:
 - Dissolve the amino acid sample (containing D- and L-methionine) in an aqueous solution (e.g., phosphate buffer, to simulate physiological conditions).
 - Add the chiral ^{19}F NMR tag to the solution. The tag will readily react with the amino group of methionine to form stable amide products.
- NMR Acquisition:
 - Acquire a one-dimensional ^{19}F NMR spectrum of the resulting mixture.
 - The two enantiomers, having formed diastereomeric products with the chiral tag, will exhibit distinct signals in the ^{19}F spectrum.
- Data Analysis:
 - The chemical shift difference ($\Delta\Delta\delta$) between the signals corresponding to the D- and L-derivatives allows for clear discrimination.
 - Quantify the enantiomeric composition by integrating the respective ^{19}F signals.

X-ray Crystallography

Objective: To determine the absolute three-dimensional atomic and molecular structure of a methionine derivative.

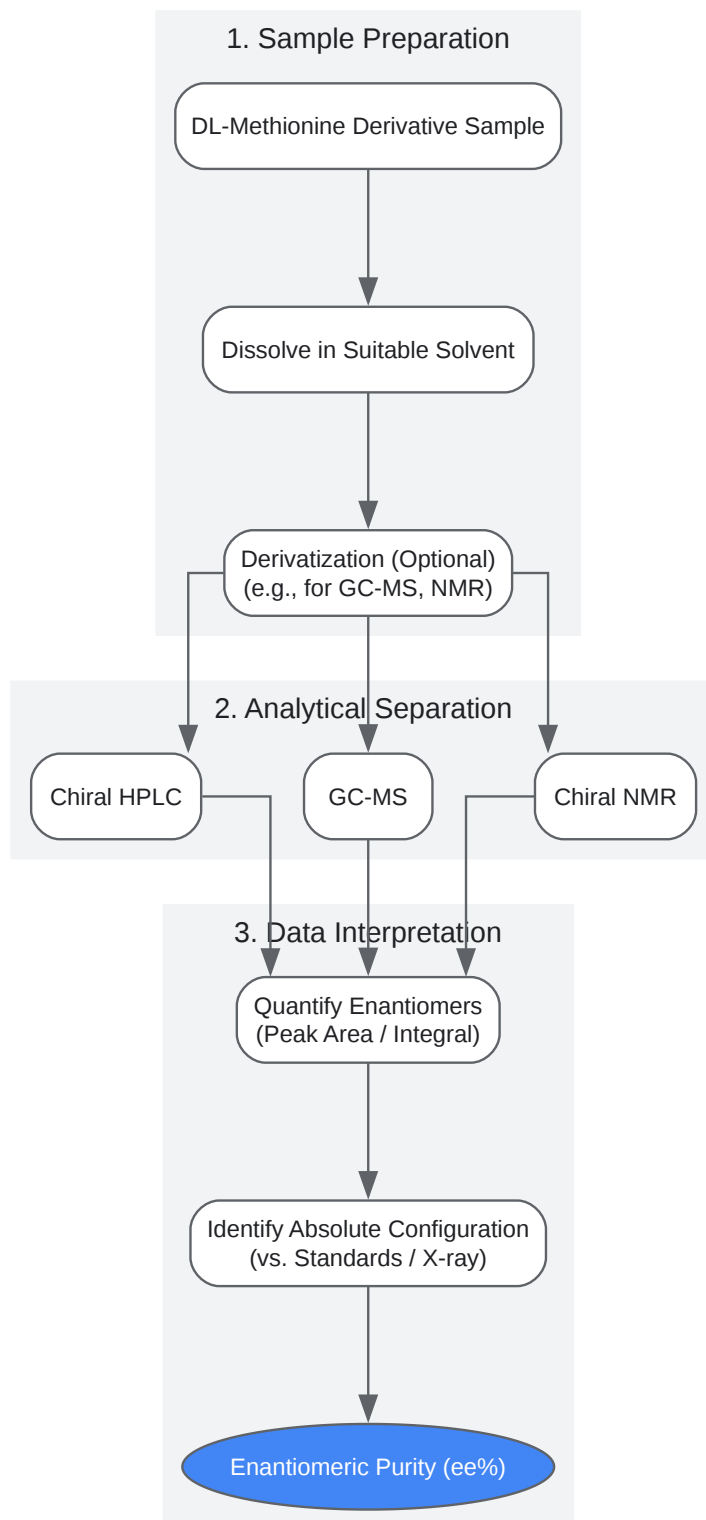
General Protocol:[\[15\]](#)

- Crystallization (Critical Step):
 - Obtain a highly pure sample of the methionine derivative.
 - Screen a wide range of crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion methods) by varying parameters such as precipitant (e.g., ammonium sulfate), pH, temperature, and protein/compound concentration[16].
 - The goal is to grow a single, well-ordered crystal of sufficient size (typically >0.1 mm)[15].
- Data Collection:
 - Mount the crystal on a goniometer and place it in an intense, monochromatic X-ray beam (often from a synchrotron source)[16].
 - As the crystal is rotated, the X-rays diffract into a specific pattern of reflections.
 - A detector records the position and intensity of these diffracted spots.
- Structure Solution and Refinement:
 - Process the diffraction data to determine the unit cell dimensions and space group[16].
 - Use computational methods (e.g., direct methods, Patterson functions, or anomalous diffraction for phasing) to generate an initial electron density map[17].
 - Build an atomic model into the electron density map and refine the atomic positions and other parameters to best fit the experimental data. The final refined structure provides the absolute configuration of the stereocenters.

Visualization of Workflows and Pathways

Experimental Workflow: Chiral Analysis of a DL-Methionine Derivative

Workflow for Stereochemical Analysis of a Methionine Derivative

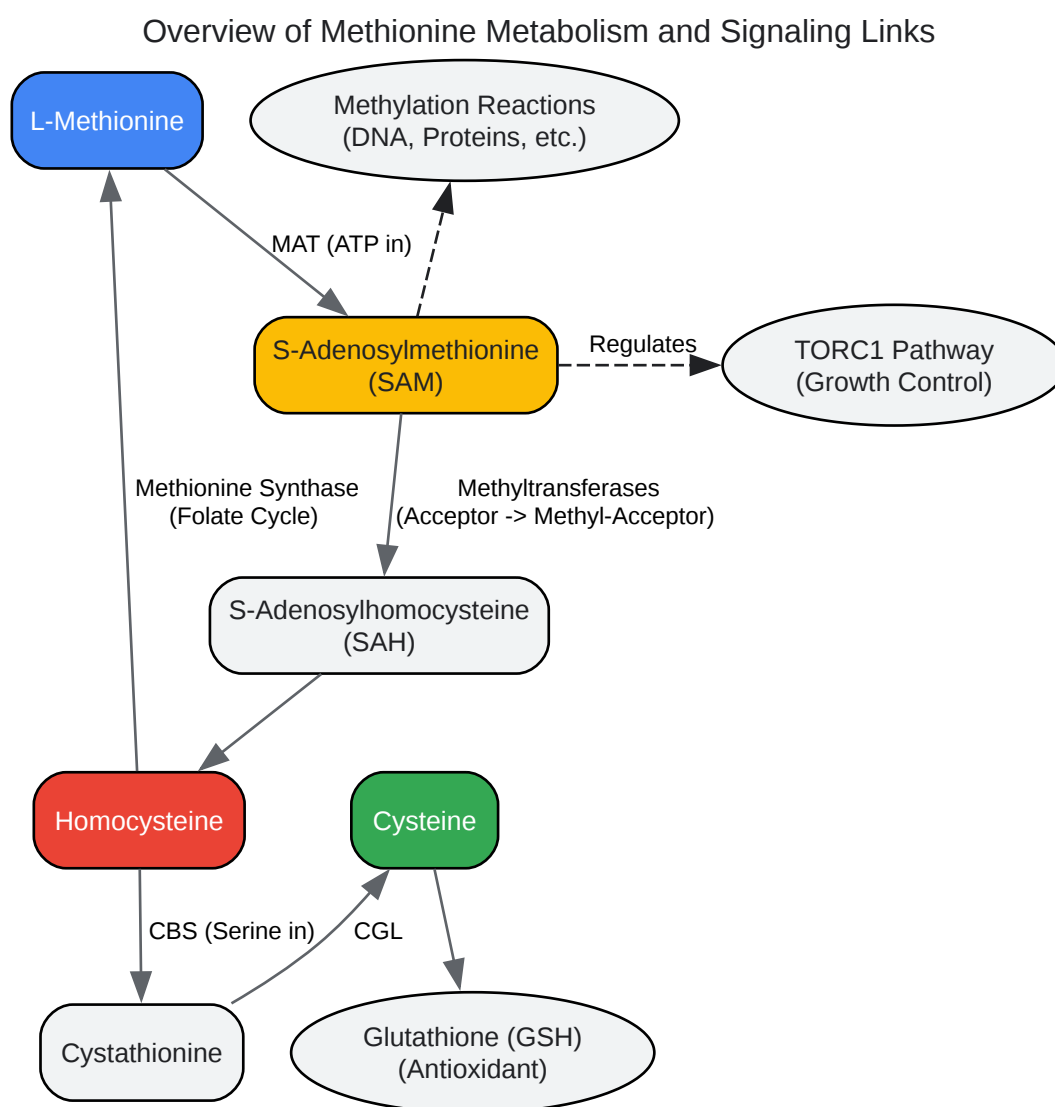


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Caption: A typical workflow for the separation and quantification of methionine enantiomers.

Methionine Metabolism and Associated Signaling Pathways

Methionine metabolism is central to cellular function, intersecting with key pathways like the one-carbon cycle, transsulfuration, and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor^{[18][19]}. SAM is crucial for methylation reactions affecting DNA, proteins, and lipids, thereby regulating gene expression and cellular signaling^[18]. The availability of methionine and SAM influences major nutrient-sensing pathways, such as the Target of Rapamycin Complex 1 (TORC1) pathway, which controls cell growth and autophagy^{[20][21]}.



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Caption: Key metabolic pathways originating from L-methionine and their links to cellular signaling.

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